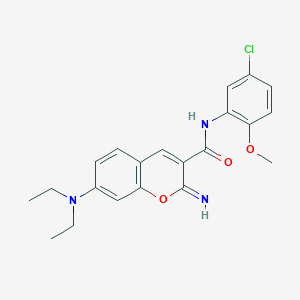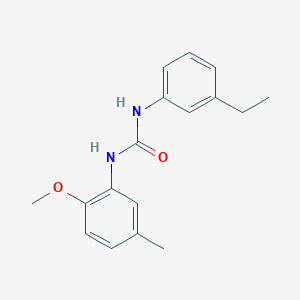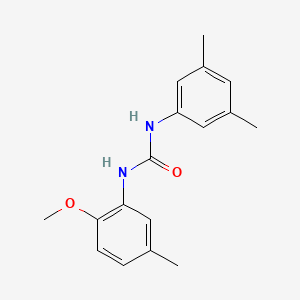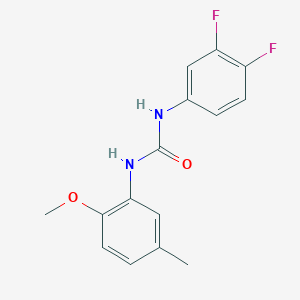
N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea, also known as CMU, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.78 g/mol.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea is not fully understood, but it is believed to act as a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and reduces the influx of calcium ions into the cell, which is necessary for the activation of the receptor. N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has also been shown to modulate the activity of the TRP channels by altering the gating properties of the channel.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in excitatory signaling in the brain. N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has also been shown to reduce the activity of the TRP channels, which are involved in sensory perception. In addition, N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has been shown to have anti-inflammatory properties and has been used to treat various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea in lab experiments is its specificity towards the NMDA receptor and TRP channels. This allows researchers to study the function of these channels without affecting other ion channels or receptors. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its effects on other ion channels and receptors are not fully understood, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea in scientific research. One direction is to study its effects on other ion channels and receptors to further understand its mechanism of action. Another direction is to develop more soluble forms of N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea to improve its administration in vivo. Finally, N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea can be used as a tool to study the role of the NMDA receptor and TRP channels in various neurological and sensory disorders.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has been extensively used in scientific research as a tool to study the function of various ion channels and receptors. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has also been used to study the function of the transient receptor potential (TRP) channels, which play a crucial role in sensory perception.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-7-8-11(9-12(10)16)17-15(19)18-13-5-3-4-6-14(13)20-2/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTRLXFIVUFVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4281759.png)
![N-(2-chloro-5-nitrophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4281766.png)

![5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4281777.png)


![N-(2-chloro-3-pyridinyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4281800.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4281801.png)

![(2-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4281819.png)
![2-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4281820.png)
![N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4281826.png)
![N-(2-ethylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4281830.png)
![4-fluoro-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4281840.png)